molecular formula C19H18N4O3S2 B11088506 Ethyl 2-({2-[(5-anilino-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)benzoate

Ethyl 2-({2-[(5-anilino-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11088506
M. Wt: 414.5 g/mol
InChI Key: BIHKSHYICCXTAK-UHFFFAOYSA-N
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Description

Ethyl 2-({2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that features a thiadiazole ring, an aniline group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Aniline Group: The aniline group is introduced through a nucleophilic substitution reaction where the thiadiazole derivative reacts with aniline.

    Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the aniline moiety can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or different esters.

Scientific Research Applications

Ethyl 2-({2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-({2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiadiazole ring and aniline group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Another thiadiazole derivative with similar biological activities.

    N-(5-{2-[2-(5-amino-1,3,4-thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-1,3,4-thiadiazol-2-yl)-2-phenyl-acetamide: Exhibits similar potency and solubility.

Uniqueness

Ethyl 2-({2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C19H18N4O3S2

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 2-[[2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H18N4O3S2/c1-2-26-17(25)14-10-6-7-11-15(14)21-16(24)12-27-19-23-22-18(28-19)20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,22)(H,21,24)

InChI Key

BIHKSHYICCXTAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC3=CC=CC=C3

Origin of Product

United States

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